5-Mercaptoisophthalic acid
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Overview
Description
5-Mercaptoisophthalic acid, also known as 1,3-Benzenedicarboxylic acid, 5-mercapto-, is a compound with the chemical formula C8H6O4S and a molecular weight of 198.2 g/mol . It is a white to light yellow solid with a distinct thiol odor . This compound combines a thiol functional group with a benzene ring structure, making it a versatile reagent in various chemical reactions .
Preparation Methods
5-Mercaptoisophthalic acid is typically synthesized through the reaction of isophthalic aldehyde with hydrogen sulfide, followed by reduction . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Mercaptoisophthalic acid undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can act as a reducing agent, particularly in the presence of metal ions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives .
Scientific Research Applications
5-Mercaptoisophthalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Mercaptoisophthalic acid involves its thiol group, which can form stable complexes with metal ions and participate in redox reactions . The molecular targets include metal ions and various organic substrates, with pathways involving nucleophilic substitution and redox reactions .
Comparison with Similar Compounds
5-Mercaptoisophthalic acid can be compared with other thiol-containing compounds such as:
Thioglycolic acid: Similar in its thiol functionality but differs in its aliphatic structure.
Mercaptopropionic acid: Another thiol-containing compound with a different carbon chain length.
Thiosalicylic acid: Contains both a thiol and a carboxylic acid group but differs in its aromatic structure.
The uniqueness of this compound lies in its combination of a thiol group with a benzene ring, allowing it to form stable metal complexes and participate in a variety of chemical reactions .
Properties
IUPAC Name |
5-sulfanylbenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-7(10)4-1-5(8(11)12)3-6(13)2-4/h1-3,13H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAUSWZMCCLUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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